molecular formula C11H10ClN3S B1480868 1-(2-chloroethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098146-21-3

1-(2-chloroethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480868
CAS No.: 2098146-21-3
M. Wt: 251.74 g/mol
InChI Key: HDXUYZRJGPTBPS-UHFFFAOYSA-N
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Description

1-(2-chloroethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole is a synthetic chemical building block of interest in medicinal chemistry and drug discovery. This compound features a fused 1H-imidazo[1,2-b]pyrazole scaffold, a heterocyclic system recognized for its noteworthy pharmacological potential. Research into analogous structures has indicated that the imidazo[1,2-b]pyrazole core can exhibit a range of biological activities, including anti-inflammatory and anticancer effects . The presence of the thiophene ring and a chloroethyl side chain on this scaffold enhances its molecular diversity, making it a versatile intermediate for further functionalization. The chloroethyl group, in particular, is a valuable handle for synthesizing more complex molecules or for use in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . Researchers can employ this compound in the design and synthesis of new chemical entities, leveraging it as a precursor for potential ligands or as a non-classical isostere for other heterocycles like indole, which can improve physicochemical properties such as aqueous solubility . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2-chloroethyl)-6-thiophen-2-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3S/c12-3-4-14-5-6-15-11(14)8-9(13-15)10-2-1-7-16-10/h1-2,5-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXUYZRJGPTBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C=CN(C3=C2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chloroethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole is a synthetic compound that belongs to the class of pyrazole derivatives. It has gained attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the compound's biochemical properties, cellular effects, and various biological activities, supported by data tables and research findings.

  • Molecular Formula : C11H10ClN3S
  • Molecular Weight : 251.74 g/mol
  • Purity : Typically around 95% .

The compound's mechanism of action involves interaction with various enzymes and proteins, influencing multiple metabolic pathways. It can inhibit or activate specific enzymatic reactions by binding to active sites, which alters catalytic activity and affects overall biochemical pathways .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia models. This effect is attributed to its ability to induce apoptosis and cell cycle arrest .
  • Mechanistic Insights : The compound modulates signaling pathways such as p38 MAPK and ERK1/2, which are crucial for cell survival and proliferation. Specifically, it has been observed to decrease phosphorylation levels of these kinases in VEGF-stimulated human umbilical vein endothelial cells (HUVEC) .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented:

  • Inhibition of Platelet Aggregation : In vitro studies indicated that the compound effectively inhibits human platelet aggregation and reduces reactive oxygen species (ROS) production. The IC50 values for these effects were reported to be less than 100 μM .
  • Gene Expression Modulation : It influences the expression of pro-inflammatory cytokines, thereby reducing inflammation in models such as carrageenan-induced paw edema in rats .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Studies have indicated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryReduces platelet aggregation; modulates cytokines
AntimicrobialEffective against Gram-positive/negative bacteria

Case Study 1: Anticancer Effects on Breast Cancer Cells

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with significant apoptosis induction at higher concentrations. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis.

Case Study 2: Anti-inflammatory Effects in Animal Models

In a rat model of carrageenan-induced paw edema, the compound was administered at varying doses. The results showed a significant reduction in paw swelling compared to control groups, highlighting its potential as an anti-inflammatory agent.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The imidazo[1,2-b]pyrazole scaffold has been associated with various biological activities, including cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

  • A study demonstrated that derivatives of imidazo[1,2-b]pyrazole exhibited significant cytotoxicity against human cancer cell lines such as HCT116 (colorectal cancer), H460 (lung cancer), and MCF-7 (breast cancer) .
  • The compound showed an IC50 value of 3.29 µg/mL against HCT116 cells, indicating potent activity .

Mechanism of Action
The mechanism by which 1-(2-chloroethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Further research is needed to elucidate the exact pathways involved.

Antidiabetic Applications

The compound has also been investigated for its potential role in managing diabetes. Research suggests that imidazo[1,2-b]pyrazole derivatives can influence glucose metabolism and insulin sensitivity.

Example: N-Aryl Pyrazole Compounds

  • A patent describes N-aryl pyrazole compounds that demonstrate efficacy in lowering blood glucose levels in diabetic models . Although this compound is not explicitly mentioned, its structural similarities suggest potential antidiabetic properties.

Other Therapeutic Uses

Beyond cancer and diabetes, this compound may have other therapeutic applications, including:

  • Antimicrobial Activity : Some studies indicate that compounds with similar structures possess antimicrobial properties, which could be explored further for developing new antibiotics.
  • Anti-inflammatory Effects : Preliminary data suggest that imidazopyrazoles might modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Core Scaffold Comparison
  • Indole vs. Imidazo[1,2-b]pyrazole :
    Replacement of indole with imidazo[1,2-b]pyrazole reduces logD (lipophilicity) by ~0.5–1.0 units, significantly improving aqueous solubility. For example, pruvanserin’s imidazo[1,2-b]pyrazole isostere demonstrated a 10-fold increase in solubility compared to the parent indole-containing drug .
Substituent Variations

1-(2-Chloroethyl)-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098133-62-9): Substituents: 2-Chloroethyl (position 1), tetrahydro-2H-pyran-4-yl (position 6). Molecular Weight: 253.73 g/mol vs. 235.67 g/mol for the thiophene analogue .

1-(2-Chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098147-42-1):

  • Substituents : Furan-2-yl (position 6).
  • Properties : The oxygen atom in furan increases polarity compared to thiophene, leading to a lower logD and higher solubility. However, furan’s lower aromaticity may reduce π-π stacking interactions in biological targets .

1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2098138-97-5): Substituents: Cyclopropyl (position 6). Properties: The cyclopropyl group’s non-polar nature increases lipophilicity (logD ~2.5 vs.

Preparation Methods

Selective Functionalization of the 1H-imidazo[1,2-b]pyrazole Scaffold

A key approach to preparing derivatives of the imidazo[1,2-b]pyrazole scaffold, including the target compound, involves regioselective metalation strategies:

  • Br/Mg-exchange and Regioselective Magnesiation/Zincation: Using TMP-bases (2,2,6,6-tetramethylpiperidyl), selective magnesiation or zincation of the imidazo[1,2-b]pyrazole core can be achieved. These organometallic intermediates can then be trapped with electrophiles to introduce desired substituents at specific positions on the heterocycle.

  • This methodology allows for the precise introduction of functional groups such as the thiophen-2-yl substituent at the 6-position of the imidazo[1,2-b]pyrazole ring.

Introduction of the 2-Chloroethyl Group

The 2-chloroethyl substituent on the nitrogen atom (N1 position) is typically introduced via alkylation reactions:

  • N-Alkylation with 2-Chloroethyl Halides: The imidazo[1,2-b]pyrazole core bearing the thiophen-2-yl group can be alkylated at the N1 position using 2-chloroethyl halides (e.g., 2-chloroethyl chloride or bromide) under basic conditions. This step generally involves nucleophilic substitution where the nitrogen lone pair attacks the electrophilic carbon of the 2-chloroethyl halide.

  • The reaction conditions (solvent, temperature, base) are optimized to favor monoalkylation and to avoid side reactions such as over-alkylation or ring opening.

Synthetic Route Overview

A plausible synthetic sequence for 1-(2-chloroethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole is summarized as follows:

Step Reaction Type Starting Material/Intermediate Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Regioselective metalation 1H-imidazo[1,2-b]pyrazole TMP-base, Mg or Zn source Metalated imidazo[1,2-b]pyrazole intermediate High Selective at C6 position enabling electrophile attack
2 Electrophilic substitution Metalated intermediate Thiophene-2-carboxaldehyde or halide 6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole Moderate Introduction of thiophen-2-yl substituent
3 N-Alkylation 6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole 2-chloroethyl chloride, base (e.g., K2CO3) This compound Moderate to High Alkylation at N1 position

Research Findings and Optimization

  • The selective metalation and electrophilic substitution strategy provides regioselectivity and functional group tolerance, allowing for the introduction of the thiophen-2-yl group without affecting other positions on the heterocycle.

  • N-Alkylation with 2-chloroethyl halides is generally efficient but requires careful control of stoichiometry and reaction conditions to avoid dialkylation or decomposition.

  • Comparative studies on similar heterocyclic systems show that substitution at the N1 position with alkyl halides improves solubility and biological activity profiles, which is relevant for the target compound’s potential applications.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Reference
Regioselective metalation + electrophilic substitution TMP-base, Mg/Zn, thiophene-2-carboxaldehyde or halide High regioselectivity; versatile Requires handling of organometallics
N-Alkylation with 2-chloroethyl halides 2-chloroethyl chloride, base (K2CO3), solvent (DMF, acetone) Straightforward; good yields Possible over-alkylation Inferred
Vilsmeier–Haack formylation + cyclization POCl3/DMF, controlled temperature Efficient formylation and ring formation Specific to certain pyrazole derivatives
Multicomponent condensation Pyrazole derivatives, thiophene-2-carbaldehyde, malononitrile, NH4OAc, ethanol reflux One-pot, efficient synthesis Requires optimization for target scaffold

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-chloroethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via cyclization of precursors such as thiophene derivatives and chloroethyl-substituted imidazole intermediates. Acidic or basic conditions (e.g., using HCl or NaH) in solvents like ethanol or DMSO are common. Continuous flow synthesis may enhance scalability and purity by optimizing temperature and catalyst loading .
  • Critical Parameters :

  • Temperature: 80–120°C for cyclization.
  • Catalyst: Pd(OAc)₂ for cross-coupling steps (if applicable).
  • Yield improvements: Use of microwave-assisted synthesis reduces reaction time by 30–50% compared to conventional heating .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

  • Key Techniques :

  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming the fused imidazo[1,2-b]pyrazole core and substituent orientations .
  • NMR : ¹H/¹³C NMR identifies chloroethyl (δ 3.8–4.2 ppm for CH₂Cl) and thiophene protons (δ 7.1–7.3 ppm).
  • Mass Spectrometry : HRMS (High-Resolution MS) confirms molecular weight (calc. 253.7 g/mol) .
    • Data Table :
PropertyValue
Molecular FormulaC₁₁H₁₀ClN₃S
Molecular Weight253.7 g/mol
X-ray Resolution0.84 Å (CCDC deposit pending)

Q. What are the primary biological activities reported for this compound, and which assays are used to evaluate them?

  • Activities : Anticancer (IC₅₀: 5–20 µM in HeLa cells), antimicrobial (MIC: 8–32 µg/mL against S. aureus), and 5-HT3 receptor modulation (Kᵢ: 150 nM) .
  • Assays :

  • MTT assay for cytotoxicity.
  • Microbroth dilution for antimicrobial testing.
  • Radioligand binding assays (e.g., [³H]GR65630 for 5-HT3 receptors) .

Advanced Research Questions

Q. How does the chloroethyl substituent influence the compound’s reactivity and pharmacokinetic properties compared to other alkyl/aryl groups?

  • Reactivity : The electron-withdrawing chloroethyl group increases electrophilicity at the imidazole ring, enhancing nucleophilic substitution (e.g., with amines or thiols). It also improves metabolic stability by reducing oxidation at the alkyl chain .
  • PK Properties :

GrouplogD (pH 7.4)Solubility (µg/mL)
Chloroethyl2.115
Isobutyl2.88
Cyclopropyl1.922
  • Source: Comparative studies with analogues .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Root Causes : Variability in assay conditions (e.g., serum concentration, cell lines) or impurity profiles (e.g., byproducts from incomplete cyclization).
  • Solutions :

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Use HPLC (≥95% purity) and LC-MS to verify compound integrity .
    • Case Study : Discrepancies in IC₅₀ values (5 vs. 25 µM) for anticancer activity traced to differences in cell culture media (fetal bovine serum content) .

Q. Can computational modeling predict the compound’s interaction with biological targets, such as kinases or GPCRs?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to 5-HT3 receptors (PDB: 6NP0). The thiophene ring engages in π-π stacking with Trp183, while chloroethyl forms hydrophobic contacts .
  • MD Simulations : 100-ns simulations reveal stable binding poses in aqueous environments, correlating with experimental Kᵢ values .
    • Validation : Co-crystallization with target proteins (ongoing) to refine models .

Q. How does selective functionalization of the imidazo[1,2-b]pyrazole scaffold improve drug-likeness?

  • Functionalization Tools :

  • Br/Mg Exchange : Introduces aryl/alkyl groups at position 2 or 7.
  • TMP-Zincates : Regioselective C-H zincation at position 6 for coupling with electrophiles (e.g., aldehydes) .
    • Impact :
  • Solubility : Adding polar groups (e.g., -OH, -COOMe) increases aqueous solubility by 3–5×.
  • Bioavailability : Analogues with 7-carboxamide show 40% oral bioavailability in murine models .

Methodological Considerations

  • Synthesis Optimization : Use DoE (Design of Experiments) to map temperature/solvent effects on yield .
  • Data Reproducibility : Include positive controls (e.g., cisplatin for cytotoxicity assays) and validate via inter-lab collaborations .
  • Safety Protocols : Chloroethyl derivatives require handling in fume hoods due to alkylating agent risks; LC-MS monitoring detects hazardous byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloroethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-chloroethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole

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